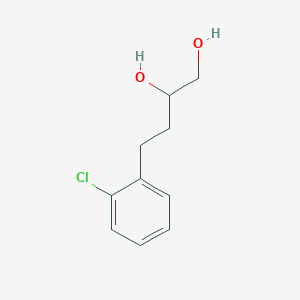
4-(2-Chlorophenyl)butane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)butane-1,2-diol is an organic compound with the molecular formula C10H13ClO2 It consists of a butane backbone substituted with a chlorophenyl group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)butane-1,2-diol typically involves the reaction of 2-chlorobenzaldehyde with butane-1,2-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or an acidic ion exchange resin. The reaction conditions often include heating the mixture to around 160°C under slightly above atmospheric pressure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorophenyl)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4-(2-chlorophenyl)butane-1,2-dione or 4-(2-chlorophenyl)butanoic acid.
Reduction: Formation of this compound or 4-(2-chlorophenyl)butane.
Substitution: Formation of 4-(2-hydroxyphenyl)butane-1,2-diol or 4-(2-aminophenyl)butane-1,2-diol.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)butane-1,2-diol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenyl)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromophenyl)butane-1,2-diol: Similar structure but with a bromine atom instead of chlorine.
4-(2-Fluorophenyl)butane-1,2-diol: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Methylphenyl)butane-1,2-diol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)butane-1,2-diol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Numéro CAS |
59363-19-8 |
|---|---|
Formule moléculaire |
C10H13ClO2 |
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H13ClO2/c11-10-4-2-1-3-8(10)5-6-9(13)7-12/h1-4,9,12-13H,5-7H2 |
Clé InChI |
GUOXFXGVIWVZDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(CO)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


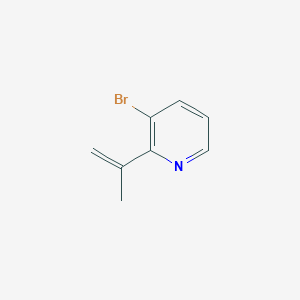
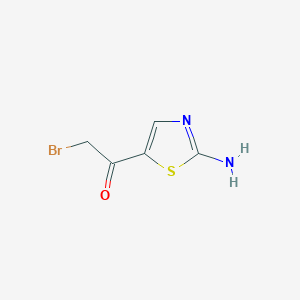
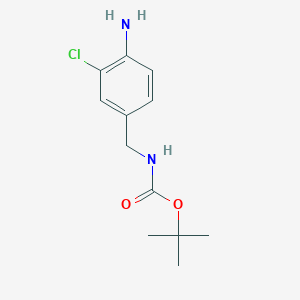
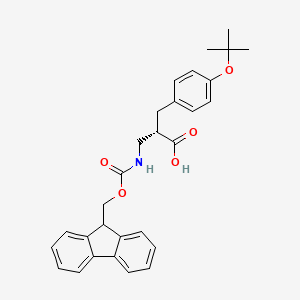

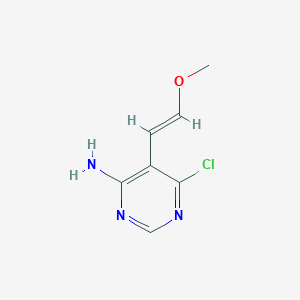
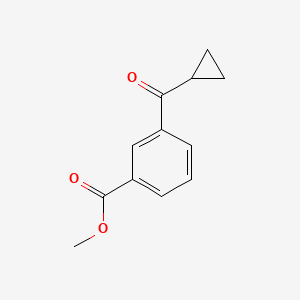
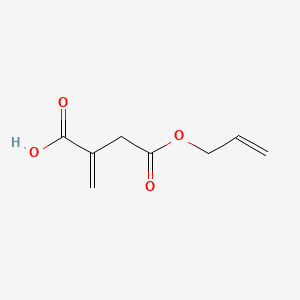

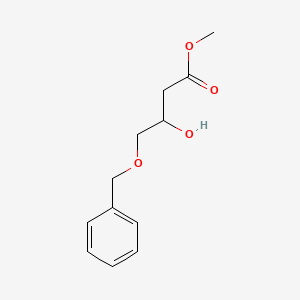
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
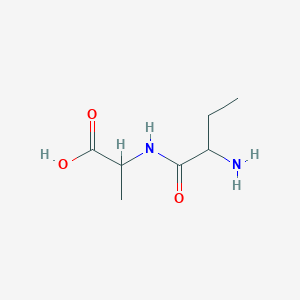
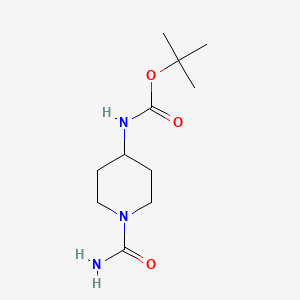
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
